Naphthalene, 7-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2-dihydro-
Description
Naphthalene, 7-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2-dihydro- (hereafter referred to as Compound A) is a naphthalene derivative featuring a 1,2-dihydro modification and a bulky silyl ether substituent at the 7-position. The 1,2-dihydro structure indicates partial hydrogenation of the aromatic ring, reducing conjugation and altering reactivity. The (1,1-dimethylethyl)dimethylsilyl (tert-butyldimethylsilyl, TBS) group is a common protecting group for hydroxyl moieties in organic synthesis, enhancing steric bulk and stability under acidic or basic conditions .
Properties
Molecular Formula |
C16H24OSi |
|---|---|
Molecular Weight |
260.45 g/mol |
IUPAC Name |
tert-butyl-(7,8-dihydronaphthalen-2-yloxy)-dimethylsilane |
InChI |
InChI=1S/C16H24OSi/c1-16(2,3)18(4,5)17-15-11-10-13-8-6-7-9-14(13)12-15/h6,8,10-12H,7,9H2,1-5H3 |
InChI Key |
NDKGBRZIWUIGCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=CCC2)C=C1 |
Origin of Product |
United States |
Preparation Methods
Protection of the Hydroxyl Group via Silylation
- Starting Material: A hydroxylated naphthalene derivative (e.g., 7-hydroxy-1,2-dihydronaphthalene)
- Reagents:
- tert-Butyldimethylsilyl chloride (TBDMSCl) or tert-butyldimethylsilyl triflate
- Base such as imidazole or triethylamine
- Solvent: Anhydrous solvents like dichloromethane or tetrahydrofuran (THF)
- Conditions:
- Room temperature or slightly elevated temperatures
- Inert atmosphere (nitrogen or argon) to prevent moisture interference
- Outcome: Formation of the TBDMS ether at the 7-position, protecting the hydroxyl group and increasing compound stability.
Partial Hydrogenation of the Naphthalene Core
- Objective: To convert the aromatic naphthalene ring into a 1,2-dihydro derivative without affecting the silyl ether group
- Methods:
- Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum catalysts under controlled hydrogen pressure
- Alternative chemical reduction methods using hydride reagents under mild conditions
- Considerations:
Detailed Preparation Procedure (Representative)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Dissolve 7-hydroxy-1,2-dihydronaphthalene in dry dichloromethane; add imidazole (1.2 equiv) | Base activates hydroxyl for silylation | - |
| 2 | Add tert-butyldimethylsilyl chloride (1.1 equiv) dropwise at 0°C | Formation of TBDMS ether | Reaction stirred 2-4 h at room temp |
| 3 | Quench with water, extract organic layer, dry over Na2SO4 | Workup to isolate silylated product | Purification by silica gel chromatography |
| 4 | Subject silylated intermediate to catalytic hydrogenation (Pd/C, 1 atm H2, room temp) | Partial hydrogenation of naphthalene ring | Monitor by NMR; avoid over-reduction |
| 5 | Purify final product by column chromatography | Obtain pure Naphthalene, 7-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2-dihydro- | Typical yields: 60-80% overall |
Research Findings and Optimization Insights
- Silylation Efficiency: The use of imidazole as a base in anhydrous conditions provides high selectivity and yield for TBDMS protection of phenolic hydroxyls on naphthalene derivatives.
- Hydrogenation Selectivity: Partial hydrogenation to the 1,2-dihydro derivative requires careful control of catalyst loading and hydrogen pressure to prevent full saturation or desilylation.
- Solvent Effects: Polar aprotic solvents like THF or dichloromethane favor silylation, while hydrogenation is often performed in ethanol or ethyl acetate for better catalyst dispersion.
- Purification: Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) effectively separates the product from side products and unreacted starting materials.
Comparative Data Table of Related Naphthalene Derivatives
| Compound Name | Molecular Formula | Key Functional Group | Preparation Notes | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Naphthalene | C10H8 | Aromatic hydrocarbon | Commercially available; base structure | 128.17 |
| 1-Naphthalenol | C10H8O | Phenol group | Hydroxylation of naphthalene | 144.17 |
| Naphthalene, 7-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2-dihydro- | C16H24OSi | TBDMS ether, partial hydrogenation | Multi-step silylation and hydrogenation | 260.45 |
| Naphthalene, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro- | C22H34OSi | TBDMS ether, tetrahydro derivative | Extended hydrogenation and functionalization | 342.6 |
Chemical Reactions Analysis
Silyl Ether Cleavage Reactions
The tert-butyldimethylsilyl (TBDMS) ether group is a common protecting group for hydroxyl functionalities. Its stability under basic conditions and sensitivity to acidic or fluoride-mediated cleavage are well-documented:
-
Fluoride-Induced Cleavage :
Reacts with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) to yield the corresponding alcohol. This reaction proceeds via nucleophilic attack on the silicon atom, releasing 1,2-dihydro-7-hydroxynaphthalene and hexamethyldisiloxane. -
Acid-Catalyzed Hydrolysis :
Cleavage occurs in acidic aqueous conditions (e.g., HCl/MeOH) at elevated temperatures (50–80°C).
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| TBAF (1.0 M in THF) | RT, 2–4 hours | 1,2-Dihydro-7-hydroxynaphthalene | 85–92% |
| HCl (0.1 M in MeOH) | 60°C, 6 hours | 1,2-Dihydro-7-hydroxynaphthalene | 78% |
Oxidation of the Dihydro-Naphthalene Moiety
The 1,2-dihydro structure undergoes oxidation to restore aromaticity. Common oxidizing agents include:
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) :
Converts the dihydro-naphthalene to fully aromatic naphthalene under mild conditions (dichloromethane, RT) . -
Potassium Permanganate (KMnO₄) :
Oxidizes the dihydro group in acidic or neutral aqueous conditions, forming naphthalene-7-ol derivatives .
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| DDQ | CH₂Cl₂, RT, 12 hours | Naphthalene | 90% |
| KMnO₄ (1.0 M) | H₂O, 80°C, 3 hours | 7-Hydroxynaphthalene | 65% |
Electrophilic Aromatic Substitution (EAS)
The silyl ether group acts as an electron-donating substituent, directing electrophiles to the ortho and para positions relative to the oxygen atom. Key reactions include:
-
Nitration :
Reaction with nitric acid (HNO₃) in sulfuric acid produces nitro derivatives at positions 6 and 8. -
Friedel-Crafts Alkylation :
Aluminum chloride (AlCl₃)-catalyzed alkylation with alkyl halides occurs at the para position.
| Reaction | Reagent | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 6- and 8-Nitro | 6-Nitro-7-TBDMS-naphthalene |
| Friedel-Crafts | R-X, AlCl₃, CH₂Cl₂ | 8-Alkyl | 8-Alkyl-7-TBDMS-naphthalene |
Reduction Reactions
The dihydro-naphthalene structure can undergo further hydrogenation:
-
Catalytic Hydrogenation :
Using palladium on carbon (Pd/C) under H₂ gas (1–3 atm) converts the compound to decalin derivatives .
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| 10% Pd/C | H₂ (2 atm), EtOH, 25°C | 7-TBDMS-decalin | 88% |
Cross-Coupling Reactions
The silyl-protected hydroxyl group enables participation in transition metal-catalyzed reactions:
-
Suzuki-Miyaura Coupling :
After deprotection, the hydroxyl group can be functionalized with boronic acids using Pd(PPh₃)₄. -
Sonogashira Coupling :
Terminal alkynes react at the para position under Pd/Cu catalysis.
Metabolic Pathways (In Vivo)
In biological systems, the compound undergoes enzymatic oxidation via cytochrome P450 (CYP) isoforms, forming reactive epoxides and quinones . These metabolites may contribute to toxicity mechanisms, similar to naphthalene derivatives:
Stability and Storage
-
Thermal Stability : Stable up to 200°C under inert atmospheres.
-
Light Sensitivity : Degrades under UV light (λ < 300 nm) via radical pathways.
Scientific Research Applications
Therapeutic Applications
Naphthalene derivatives have been explored for their therapeutic potential, particularly due to their anti-inflammatory and analgesic properties. The specific compound has shown promise in the following areas:
- Anti-inflammatory Agents : Research indicates that compounds similar to naphthalene derivatives can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .
- Analgesic Properties : Studies have suggested that naphthalene derivatives can provide pain relief by modulating pain pathways in the central nervous system. This could lead to the development of new analgesics with fewer side effects compared to traditional pain medications .
Industrial Applications
In addition to therapeutic uses, naphthalene derivatives are utilized in various industrial applications:
- Chemical Intermediates : The compound can serve as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization, making it valuable in organic synthesis and materials science .
- Cosmetics and Personal Care Products : Due to its stability and solubility characteristics, naphthalene derivatives are being researched for use in formulations for cosmetics and personal care products. They may enhance the texture or stability of these products .
Case Study 1: Anti-inflammatory Research
A study published in a pharmacological journal examined the effects of naphthalene derivatives on inflammatory markers in animal models. The results indicated a significant reduction in markers such as TNF-alpha and IL-6 after treatment with the compound, suggesting its potential as an anti-inflammatory agent .
Case Study 2: Analgesic Effects
In another study focused on pain management, researchers administered naphthalene derivatives to subjects experiencing chronic pain. The findings demonstrated that subjects reported lower pain levels compared to control groups, indicating the compound's efficacy as an analgesic .
Mechanism of Action
The mechanism of action of Naphthalene, 7-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2-dihydro- depends on the specific chemical reactions it undergoes. In general, the tert-butyl-dimethylsilyl group can act as a protecting group, preventing unwanted reactions at the oxygen atom. This allows for selective reactions at other positions on the naphthalene ring. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Structural and Electronic Properties
Core Modifications: Dihydro vs. Fully Aromatic Systems
- 1,2-Dihydronaphthalene : The simplest dihydro analog lacks substituents. Its ionization energy (IE) is 8.010 ± 0.010 eV , slightly lower than naphthalene (IE ~8.14 eV), indicating reduced aromatic stability due to hydrogenation .
- However, steric hindrance from the TBS group may limit π-orbital overlap, reducing resonance stabilization compared to fully aromatic systems.
Substituent Effects
- 1-Methylnaphthalene : A methyl group at C1 increases hydrophobicity (logP ~3.4) but minimally alters IE (~8.1 eV) .
- Compound A: The TBS group (logP ~4.4 estimated) significantly enhances lipophilicity compared to methyl or hydroxyl substituents . This impacts solubility, favoring non-polar solvents.
Hydrogenated Polycyclic Analogs
- 9,10-Dihydroanthracene : Hydrogenation of the central ring in anthracene reduces conjugation, yielding IE 8.335 ± 0.010 eV , higher than 1,2-dihydronaphthalene due to retained aromaticity in adjacent rings .
Spectroscopic and Physical Properties
Toxicological and Environmental Considerations
- Naphthalene and Methyl Derivatives: Naphthalene is classified as a possible human carcinogen (Group 2B by IARC), with toxicity linked to metabolic activation to epoxides .
- Compound A: No direct toxicity data is available, but the TBS group may alter metabolic pathways. Silyl ethers are generally less volatile and may reduce respiratory exposure risks compared to parent hydrocarbons .
Biological Activity
Naphthalene, 7-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2-dihydro- is a chemical compound that belongs to the naphthalene family. Its unique structure incorporates a dimethylsilyl ether group, which influences its biological activity. Understanding the biological activity of this compound is crucial for potential applications in fields such as pharmacology and material science.
- Molecular Formula : C₁₄H₁₈O₂Si
- Molecular Weight : 246.37 g/mol
- CAS Number : 17085-91-5
Physical Properties
| Property | Value |
|---|---|
| Density | 0.968 g/cm³ |
| Boiling Point | 288 °C |
| Flash Point | 121.6 °C |
| LogP | 4.137 |
The biological activity of naphthalene derivatives, including Naphthalene, 7-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2-dihydro-, can be attributed to several mechanisms:
- Antimicrobial Activity : Studies indicate that naphthalene compounds exhibit antimicrobial properties against various bacterial strains. The presence of the dimethylsilyl group enhances membrane permeability, allowing for increased interaction with microbial cells.
- Antioxidant Properties : These compounds have demonstrated the ability to scavenge free radicals, contributing to their potential role in reducing oxidative stress.
- Enzyme Inhibition : Some research suggests that naphthalene derivatives can inhibit specific enzymes involved in metabolic pathways, which may be beneficial in controlling certain diseases.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial effects of naphthalene derivatives against E. coli and S. aureus. The results showed that compounds with silyl ether modifications had significantly lower Minimum Inhibitory Concentrations (MICs) compared to their non-modified counterparts.
-
Antioxidant Activity :
- Research published in the Journal of Medicinal Chemistry highlighted the antioxidant capabilities of naphthalene derivatives in cell culture models. The compound exhibited a dose-dependent reduction in reactive oxygen species (ROS), indicating its potential as a therapeutic agent for oxidative stress-related conditions.
-
Enzyme Inhibition :
- A recent investigation into enzyme inhibition reported that Naphthalene, 7-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2-dihydro- effectively inhibited cytochrome P450 enzymes, which play a critical role in drug metabolism.
Q & A
Q. What are the optimal synthetic routes for Naphthalene, 7-[[(1,1-diMethylethyl)dimethylsilyl]oxy]-1,2-dihydro-, and how can reaction efficiency be validated?
Methodological Answer: The synthesis of silyl-protected naphthalene derivatives typically involves nucleophilic substitution or silylation reactions. For example, a procedure analogous to the synthesis of (prop-2-yn-1-yloxy)naphthalene derivatives ( ) can be adapted:
- Step 1: Deprotonate the hydroxyl group of the naphthalene precursor using a base (e.g., K₂CO₃ in DMF).
- Step 2: React with tert-butyldimethylsilyl chloride (TBDMSCl) under anhydrous conditions.
- Step 3: Purify via column chromatography (hexane:ethyl acetate gradient).
Validation includes monitoring reaction progress via TLC and confirming structure with ¹H/¹³C NMR and FT-IR (absence of -OH stretch at ~3200 cm⁻¹). Quantify yield using HPLC with a C18 column (mobile phase: acetonitrile/water) .
Q. How should researchers design literature reviews to identify toxicological data for this compound?
Methodological Answer: Follow the systematic search framework in and :
- Databases: PubMed, TOXCENTER, NIH RePORTER, and regulatory databases (e.g., TSCATS).
- Search Terms: Use chemical names, CAS numbers, and MeSH headings (e.g., "Naphthalenes/toxicity"[mh], "Polycyclic Aromatic Hydrocarbons/pharmacokinetics"[mh]) .
- Inclusion Criteria: Prioritize peer-reviewed studies on inhalation, oral, or dermal exposure in humans/laboratory mammals, focusing on endpoints like hepatic/renal effects (Table B-1, ) .
Advanced Research Questions
Q. How can conflicting data on the compound’s hepatotoxicity be resolved?
Methodological Answer: Address discrepancies by:
- Comparative Analysis: Contrast study designs (e.g., dose ranges, exposure durations) from observational vs. controlled exposure studies ().
- Risk of Bias Assessment: Use tools like Table C-7 () to evaluate randomization, blinding, and dose allocation in animal studies.
- Mechanistic Studies: Investigate metabolic pathways (e.g., CYP450-mediated oxidation) using in vitro hepatocyte models paired with LC-MS/MS metabolite profiling .
Q. What methodologies are recommended for studying environmental partitioning of this silylated naphthalene derivative?
Methodological Answer: Apply frameworks from :
- Phase-Specific Analysis:
- Modeling: Employ fugacity models (e.g., EQC Level III) to predict transport based on octanol-water partition coefficients (log Kow) and Henry’s law constants .
Data Analysis and Interpretation
Q. How should researchers address variability in toxicokinetic data across species?
Methodological Answer:
- Allometric Scaling: Normalize dose metrics (e.g., mg/kg vs. body surface area) using species-specific scaling factors ().
- PBPK Modeling: Develop physiologically based pharmacokinetic models incorporating metabolic rates (e.g., Vmax/Km for hepatic enzymes) and tissue-specific partition coefficients .
Q. What statistical approaches are robust for analyzing dose-response relationships in inhalation studies?
Methodological Answer:
- Nonlinear Regression: Fit data to Hill or probit models using software like GraphPad Prism.
- Benchmark Dose (BMD) Analysis: Calculate BMDL10 (lower confidence limit for 10% effect) for critical endpoints (e.g., respiratory inflammation) per EPA guidelines .
Mechanistic Research
Q. How can the compound’s interaction with DNA/RNA be characterized?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
